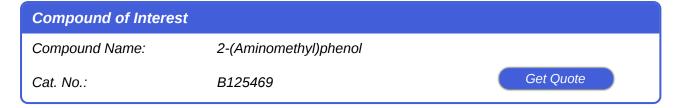


Technical Guide: 2-(Aminomethyl)phenol (CAS 932-30-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of **2-(Aminomethyl)phenol**, also known as 2-Hydroxybenzylamine (2-HOBA). This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

2-(Aminomethyl)phenol is an organic compound featuring a phenol ring substituted with an aminomethyl group at the ortho position.[1] This unique structure facilitates intramolecular hydrogen bonding, which influences its physical and chemical characteristics.[1]

The key physicochemical properties of **2-(Aminomethyl)phenol** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
CAS Number	932-30-9	[2][3][4][5]
Molecular Formula	C7H9NO	[3][4][6][7][8]
Molecular Weight	123.15 g/mol	[1][3][8]
Melting Point	126–131 °C	[1][4][5]
Boiling Point	245.0 ± 15.0 °C (Predicted)	[4]
Density	1.141 - 1.163 g/cm ³ (Predicted)	[1][4]
Water Solubility	41.2 mg/mL (Predicted)	[2]
logP (Partition Coefficient)	-0.55 to 1.76	[1][2]
pKa (Strongest Acidic)	8.32	[2][8]
pKa (Strongest Basic)	10.18	[2][8]
Appearance	White to beige or brown solid	[4][6]
Solubility	Soluble in polar organic solvents (e.g., THF, methanol), chloroform (slightly), and can be recrystallized from hot water.[1][4][9]	

Synthesis and Reactivity Synthetic Methodology: Reduction of Nitrovinyl Phenol

A common method for the synthesis of **2-(Aminomethyl)phenol** involves the reduction of a 2-(2-nitrovinyl)phenol derivative. This process is typically carried out using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent.[1]

Experimental Protocol:

 Reaction Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4]



- Reduction: 2-(2-nitrovinyl)phenol is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C.[1]
- Reagent Addition: A solution of lithium aluminium hydride (LiAlH₄) in THF is added dropwise to the cooled solution of the nitrovinyl phenol.[1]
- Reaction Progression: The reaction mixture is stirred at a controlled temperature, typically between 0°C and 20°C, for approximately 2 hours.[1]
- Workup: Following the completion of the reaction, an aqueous workup is performed to quench the excess LiAlH₄ and isolate the product.[1]
- Purification: The crude product is purified using column chromatography on silica gel, with a
 mobile phase such as an ammonia-methanol mixture, to yield pure 2(Aminomethyl)phenol. This two-step process can achieve a yield of around 65%.[1]

Chemical Reactivity

The reactivity of **2-(Aminomethyl)phenol** is characterized by the interplay of its phenolic hydroxyl group and the aminomethyl substituent.

- Nucleophilic Reactions: The amino group (-NH₂) makes the molecule a nucleophile, allowing it to participate in reactions such as condensation reactions.[6]
- Aromatic Ring Substitution: The hydroxyl (-OH) group is an activating group, directing
 electrophilic aromatic substitution to the ortho and para positions. However, for all practical
 purposes, substitution or elimination of the phenolic hydroxyl group itself does not typically
 occur.[10]
- Mannich Reactions: 2-(Aminomethyl)phenol and its derivatives can be synthesized from benzoxazines via HCl hydrolysis and can also serve as reactants for creating novel benzoxazine structures.[11]

Pharmacological Applications and Mechanism of Action



2-(Aminomethyl)phenol is recognized as a potent antioxidant and a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[12] These dicarbonyls are electrophiles that can adduct to proteins and lipids, contributing to oxidative stress, inflammation, and cellular damage, which are implicated in various diseases. [11][12]

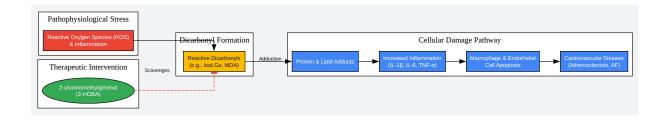
Cardiovascular Disease

Research has highlighted the potential of **2-(Aminomethyl)phenol** in the context of cardiovascular diseases like atherosclerosis and atrial fibrillation.[12]

- Atherosclerosis: By scavenging dicarbonyls, 2-(Aminomethyl)phenol reduces the levels of malondialdehyde (MDA)-LDL and MDA-HDL.[12] It helps to decrease inflammation, reduce the number of apoptotic cells in plaques, and promote efferocytosis (the clearance of apoptotic cells), leading to more stable atherosclerotic plaques.[12]
- Atrial Fibrillation: The compound has been shown to prevent the early recurrence of atrial fibrillation.[12]
- Hypertension: Oxidative stress and immune activation are linked in hypertension, where
 reactive oxygen species lead to the formation of isoketals (gamma-ketoaldehydes). These
 compounds form adducts with proteins, which are then presented as neoantigens that
 activate T-cells and promote hypertension.[11] Scavengers like 2-(Aminomethyl)phenol can
 mitigate this process.

The diagram below illustrates the proposed mechanism of action for **2-(Aminomethyl)phenol** in mitigating cellular damage.





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Caption: Mechanism of 2-(Aminomethyl)phenol as a dicarbonyl scavenger.

Key Experimental Protocols

The therapeutic potential of **2-(Aminomethyl)phenol** has been investigated in both in vitro and in vivo models.

In Vitro Anti-Apoptotic Assay

This protocol assesses the ability of **2-(Aminomethyl)phenol** to protect cells from apoptosis.

- Cell Lines: Macrophages and Human Aortic Endothelial Cells (HAECs).
- Treatment: Cells are treated with **2-(Aminomethyl)phenol** at a concentration of 500 μM.[12]
- Incubation: The cells are incubated for 24 hours.[12]
- Endpoint: The number of apoptotic cells is quantified using standard methods (e.g., TUNEL staining, caspase activity assays).
- Expected Outcome: A significant decrease in the number of apoptotic cells in the treated groups compared to the control.[12]

In Vivo Atherosclerosis Mouse Model

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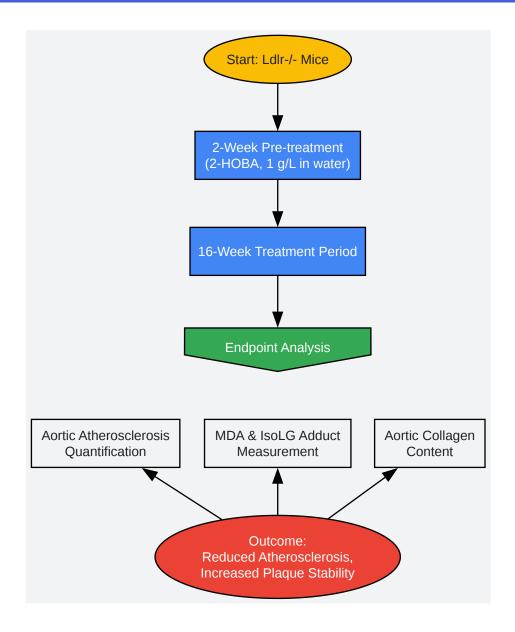


This protocol evaluates the efficacy of **2-(Aminomethyl)phenol** in reducing the development of atherosclerosis in a genetically modified mouse model.

- Animal Model: Female Ldlr⁻/⁻ (low-density lipoprotein receptor knockout) mice, a model that spontaneously develops atherosclerosis.[12]
- Treatment Regimen:
 - Pre-treatment: Mice are administered 2-(Aminomethyl)phenol at a concentration of 1 g/L
 in their drinking water for 2 weeks.[12]
 - Continuation: The treatment is continued for an additional 16 weeks.
- Endpoints:
 - Primary: Quantification of the extent of proximal aortic atherosclerosis.
 - Secondary: Measurement of MDA and IsoLG adduct content in tissues, and collagen content in the proximal aorta.[12]
- Expected Outcome: A significant reduction (approximately 31%) in the extent of aortic atherosclerosis, a decrease in MDA (by ~59%) and IsoLG (by ~23%) adducts, and an increase in aortic collagen content, indicating more stable plaques.[12]

The workflow for the in vivo experiment is depicted below.





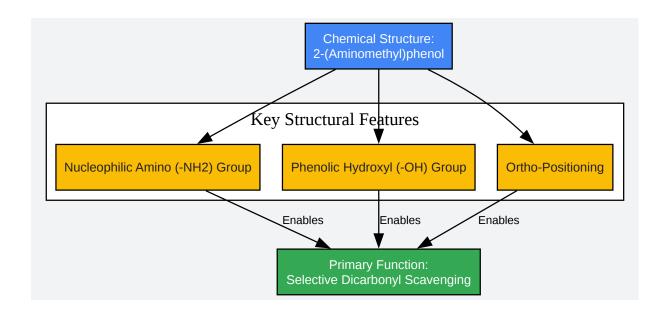
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Caption: Workflow for the in vivo atherosclerosis study in Ldlr-/- mice.

Structure-Function Relationship

The efficacy of **2-(Aminomethyl)phenol** as a dicarbonyl scavenger is directly related to its chemical structure. The ortho-positioning of the nucleophilic amine and the phenolic hydroxyl group is key to its activity.





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Caption: Relationship between chemical structure and biological function.

Safety and Handling

2-(Aminomethyl)phenol is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[4] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[4]

This document is for informational purposes only and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

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